what is (2-¹³C)Octanoic acid and its chemical properties
what is (2-¹³C)Octanoic acid and its chemical properties
An In-depth Technical Guide to (2-¹³C)Octanoic Acid for Researchers and Drug Development Professionals
Introduction: The Power of a Single Isotope
In the landscape of metabolic research and pharmaceutical development, the ability to trace the journey of a molecule through a biological system is paramount. Stable isotope labeling represents one of the most elegant and powerful techniques for achieving this. (2-¹³C)Octanoic acid is a prime example of such a tool—a simple molecule with profound utility. It is a derivative of octanoic acid (also known as caprylic acid), a naturally occurring eight-carbon medium-chain fatty acid (MCFA) found in sources like coconut oil and mammalian milk.[1] The key modification lies in the substitution of the naturally abundant carbon-12 (¹²C) atom at the second carbon position (the α-carbon) with its heavier, non-radioactive isotope, carbon-13 (¹³C).
This seemingly minor alteration has no significant impact on the molecule's chemical behavior, allowing it to participate in metabolic processes as if it were its unlabeled counterpart. However, the one-neutron mass difference makes it distinguishable by modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] This enables researchers to follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. Unlike early studies that relied on radioactive isotopes like ¹⁴C, the use of stable isotopes like ¹³C offers a safe, non-invasive method suitable for a wide range of clinical and preclinical applications, including in vulnerable populations.[3][4]
This guide provides a comprehensive overview of (2-¹³C)Octanoic acid, detailing its chemical properties, core applications, analytical characterization, and the experimental workflows that leverage its unique characteristics.
Physicochemical Properties
The isotopic label at the C-2 position does not materially alter the bulk physicochemical properties of octanoic acid. The molecule behaves identically to its natural analogue in biological and chemical systems, which is the foundational principle of its use as a tracer. Key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇[¹³C]H₁₆O₂ | [5] |
| Molecular Weight | ~145.2 g/mol | [5] |
| Unlabeled Mol. Weight | 144.21 g/mol | [6] |
| Appearance | Colorless to light yellow oily liquid | [6] |
| Melting Point | 16 °C | |
| Boiling Point | 239.7 °C (for unlabeled) | [6] |
| Density | 0.916 g/mL at 25 °C | |
| Solubility | Minimally soluble in water; Soluble in ethanol, DMF, DMSO | [1][5] |
| Hazards | Corrosive; Causes severe skin burns and eye damage | [7] |
Core Applications in Research & Drug Development
The primary utility of (2-¹³C)Octanoic acid stems from its role as a metabolic probe. The strategic placement of the ¹³C label on the alpha-carbon is particularly significant for studying fatty acid β-oxidation, as this carbon is directly involved in the enzymatic reactions within the mitochondria.
The ¹³C-Octanoic Acid Breath Test: A Gold Standard for Gastric Emptying
One of the most established clinical applications is the ¹³C-Octanoic Acid Breath Test, a non-invasive and reliable method for measuring the rate of solid-phase gastric emptying.[8] Delayed gastric emptying is a symptom associated with various conditions, including gastroparesis, and accurately measuring it is crucial for diagnosis and management.[8]
Mechanism of Action: The test relies on a simple metabolic principle: (2-¹³C)Octanoic acid is bound to a solid meal (typically eggs). After ingestion, the rate-limiting step for its appearance in the breath as ¹³CO₂ is its passage from the stomach into the small intestine. Once absorbed, it is rapidly transported to the liver, where it undergoes β-oxidation, releasing the ¹³C label as ¹³CO₂. This labeled carbon dioxide enters the bicarbonate pool and is subsequently exhaled.[9] By measuring the enrichment of ¹³CO₂ in sequential breath samples, one can derive the gastric emptying rate.[10]
Experimental Protocol: ¹³C-Octanoic Acid Breath Test
-
Patient Preparation: The patient fasts overnight (typically 8-12 hours) to ensure the stomach is empty.
-
Baseline Sample: A baseline breath sample is collected into a collection bag or tube before the test meal is consumed. This measures the natural background abundance of ¹³C.
-
Test Meal Administration: The patient consumes a standardized solid meal, most commonly a scrambled egg containing a precise dose of (¹³C)Octanoic acid.
-
Serial Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.[9]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).[3]
-
Data Analysis: The rate of ¹³CO₂ excretion over time is plotted. Mathematical models are then applied to this curve to calculate key gastric emptying parameters, such as the half-emptying time (t₁/₂).
Caption: Workflow of the ¹³C-Octanoic Acid Breath Test.
Tracing Fatty Acid Metabolism
Beyond diagnostics, (2-¹³C)Octanoic acid is a valuable tool for fundamental research into fatty acid metabolism. As a medium-chain fatty acid, it has distinct metabolic properties compared to long-chain fatty acids.[11] For instance, MCFAs can cross the mitochondrial membrane without the need for the carnitine shuttle, leading to rapid oxidation.
By introducing (2-¹³C)Octanoic acid to cell cultures, animal models, or human subjects, researchers can:
-
Quantify β-oxidation rates: Trace the incorporation of the ¹³C label into acetyl-CoA and downstream metabolites of the TCA cycle, such as citrate and glutamate.[12]
-
Study metabolic coupling: Investigate how octanoic acid metabolism in one cell type (e.g., astrocytes) influences neighboring cells (e.g., neurons) by tracking the transfer of labeled metabolites like glutamine.[12]
-
Elucidate drug effects: Determine how a candidate drug alters fatty acid oxidation by measuring changes in the metabolism of the labeled tracer.[13]
Analytical Characterization
The successful use of (2-¹³C)Octanoic acid hinges on analytical techniques capable of differentiating and quantifying isotopically labeled molecules.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for quantitative analysis in tracer studies. It separates ions based on their mass-to-charge ratio (m/z), easily distinguishing the M+1 peak of (2-¹³C)Octanoic acid from the M peak of its unlabeled counterpart. When coupled with chromatographic separation (Gas or Liquid Chromatography), GC-MS or LC-MS provides a robust platform for measuring the tracer and its metabolic products in complex biological matrices like plasma, urine, or tissue extracts.[5]
Conceptual Protocol: LC-MS/MS Quantification in Plasma
-
Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. An internal standard (e.g., deuterated octanoic acid) is added for accurate quantification. The supernatant is collected and dried.
-
Derivatization (Optional): To improve chromatographic behavior and ionization efficiency, the fatty acid may be derivatized.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (e.g., using a C18 column) to separate octanoic acid from other matrix components.
-
Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for labeled octanoic acid, unlabeled octanoic acid, and the internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: The peak areas are integrated, and the concentration of (2-¹³C)Octanoic acid and its metabolites is determined by comparing their response to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is ideal for quantification, ¹³C-NMR spectroscopy provides unparalleled detail about the molecular structure.[14] It is the definitive method for confirming the precise location of the isotopic label within the molecule. In a ¹³C-NMR spectrum, each unique carbon atom in a molecule produces a distinct signal.[15] For labeled compounds, the signal corresponding to the ¹³C-enriched position is dramatically enhanced, making it easy to identify and verify. This is crucial for quality control during synthesis and for structural elucidation of novel metabolites.[16]
Caption: General analytical workflow for stable isotope tracer studies.
Synthesis and Quality Control
The synthesis of position-specific labeled compounds requires specialized chemical methods. While various routes are possible, a common strategy involves using a precursor that is already labeled in the desired position. For instance, synthesis could start from a ¹³C-labeled cyanide which is then incorporated into the molecule and elaborated to form the final carboxylic acid. A method for producing 1-¹³C-octanoic acid involves the hydrocarboxylation of 1-heptene with ¹³C-labeled carbon monoxide in the presence of a palladium catalyst.[17] A similar multi-step synthetic organic chemistry approach would be required for the 2-¹³C position.
Rigorous quality control is essential.
-
Chemical Purity: Assessed by techniques like GC-FID or LC-UV to ensure the absence of unlabeled chemical impurities.
-
Isotopic Enrichment: The percentage of molecules that contain the ¹³C label (e.g., >99 atom % ¹³C) is confirmed by mass spectrometry.
-
Positional Purity: The exact location of the ¹³C atom is verified by ¹³C-NMR spectroscopy.
Conclusion and Future Perspectives
(2-¹³C)Octanoic acid is more than just a labeled molecule; it is a sophisticated probe for exploring the dynamics of metabolism in health and disease. Its established role in the non-invasive diagnosis of gastric motility disorders highlights its clinical value, while its application in metabolic tracing continues to provide fundamental insights into cellular bioenergetics and fatty acid handling.
Looking forward, the use of (2-¹³C)Octanoic acid and other stable isotope tracers is set to expand. In the field of drug development, they are indispensable for characterizing a drug's metabolic fate and its impact on endogenous metabolic networks.[13] In neuroscience, given that octanoic acid readily crosses the blood-brain barrier, ¹³C-labeled versions offer a unique opportunity to study brain energy metabolism and the metabolic interplay between different neural cell types in real-time, potentially shedding light on neurodegenerative diseases and the therapeutic effects of ketogenic diets.[12][18] The precision afforded by this simple yet powerful tool will undoubtedly continue to fuel discovery across the scientific and medical fields.
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